![molecular formula C11H16Cl2F2N2 B2838344 1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride CAS No. 2445785-32-8](/img/structure/B2838344.png)
1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride
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Overview
Description
“1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride” is an organic compound with the molecular formula C11H14F2N2 and a molecular weight of 212.24 . It is a powder in physical form .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride” consists of a six-membered ring containing two opposing nitrogen atoms . The InChI code for this compound is 1S/C11H15FN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H .Physical And Chemical Properties Analysis
“1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride” is a powder in physical form . It has a molecular weight of 267.17 . The compound’s IUPAC name is 1-(2-fluorobenzyl)piperazine dihydrochloride .Scientific Research Applications
Synthesis and Chemical Properties
- Research on piperazine derivatives, closely related to 1-[(2,5-Difluorophenyl)methyl]piperazine, reveals methods for the synthesis of pharmaceutical intermediates like 1-(2,3-dichlorophenyl)piperazine. These methods involve reactions such as alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, providing insights into chemical properties and synthesis techniques (Li Ning-wei, 2006); (Z. Quan, 2006).
Pharmacological Potential
- A study involving 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, structurally similar to 1-[(2,5-Difluorophenyl)methyl]piperazine, indicates potential antihypertensive properties. This reveals the therapeutic potential of piperazine derivatives in treating conditions like hypertension (W. E. Meyer et al., 1989).
Antimicrobial Activities
- Research on 1-(aroyl/aryl sulpho/arylamino methyl)-4-[4,4-difluoro diphenyl)-methyl]-piperazines, which share structural similarities with 1-[(2,5-Difluorophenyl)methyl]piperazine, demonstrates antimicrobial properties. This suggests that such compounds can be effective against a range of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (M. D. Savaliya et al., 2009).
Antibacterial Spectrum
- NY-198, a difluorinated quinolone containing a piperazine moiety, similar to 1-[(2,5-Difluorophenyl)methyl]piperazine, showcases a broad antibacterial spectrum. This underscores the utility of such compounds in treating various bacterial infections, including those resistant to conventional antibiotics (T. Hirose et al., 1987).
Chemical Applications
- In the context of material science, piperazine-2,5-diones, which are structurally related to 1-[(2,5-Difluorophenyl)methyl]piperazine, find applications as acceptors for organic anions or metal cations. This indicates their potential in the field of chemistry and material science for various applications (Sungmin Cho et al., 2004).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .
properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2.2ClH/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15;;/h1-2,7,14H,3-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLVNACJXSBBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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